molecular formula C13H14ClNO3 B2826200 N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide CAS No. 2361706-74-1

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide

Cat. No. B2826200
CAS RN: 2361706-74-1
M. Wt: 267.71
InChI Key: KJSOORLHQUWGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide, also known as CP-544326, is a novel small molecule that has shown promising results in scientific research. CP-544326 is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that is involved in reward and addiction pathways in the brain.

Mechanism of Action

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, this compound reduces the reward response associated with drug addiction and other addictive behaviors. It also has a modulatory effect on the dopamine D2 receptor, which is involved in the regulation of motor function and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces drug-seeking behavior and relapse in animal models of drug addiction. It also improves cognitive function and reduces motor deficits in animal models of Parkinson's disease. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a small molecule, which limits its ability to cross the blood-brain barrier. It also has a short half-life, which requires frequent dosing in animal studies.

Future Directions

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide has several potential future directions for scientific research. It could be further developed as a therapeutic agent for drug addiction, Parkinson's disease, and schizophrenia. It could also be used as a tool compound to study the role of the dopamine D3 receptor in other neurological and psychiatric disorders. Additionally, this compound could be modified to improve its pharmacokinetic properties and reduce its limitations for lab experiments.

Synthesis Methods

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide was synthesized by a team of chemists led by Dr. David W. Robertson at Pfizer Global Research and Development. The synthesis method involves the reaction of 6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine with prop-2-enoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-2-12(16)15-8-9-6-10(14)13-11(7-9)17-4-3-5-18-13/h2,6-7H,1,3-5,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSOORLHQUWGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C(=C1)Cl)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.